molecular formula C27H18ClN3O7S2 B11627348 (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione

(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione

Cat. No.: B11627348
M. Wt: 596.0 g/mol
InChI Key: IPTYXWNFCDBMMH-ZNTNEXAZSA-N
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Description

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as chlorobenzoyl, hydroxy, methylphenyl, nitrobenzenesulfonyl, and thiazolyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include chlorobenzoyl chloride, hydroxybenzophenone, and nitrobenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitro group yields an amine .

Scientific Research Applications

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrobenzenesulfonyl group can also participate in redox reactions, affecting cellular oxidative stress levels .

Properties

Molecular Formula

C27H18ClN3O7S2

Molecular Weight

596.0 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H18ClN3O7S2/c1-15-2-4-16(5-3-15)23-22(24(32)17-6-8-18(28)9-7-17)25(33)26(34)30(23)27-29-14-21(39-27)40(37,38)20-12-10-19(11-13-20)31(35)36/h2-14,23,32H,1H3/b24-22+

InChI Key

IPTYXWNFCDBMMH-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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